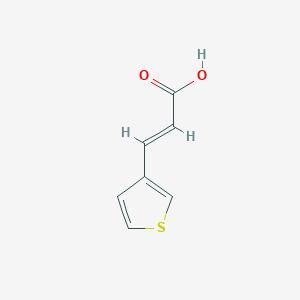
3-(3-Thienyl)acrylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(3-Thienyl)acrylic acid and its derivatives has been explored through various methods. Notably, one approach involves the direct nitration of 3-(2-thienyl) acrylic acid, obtained from 2-thiophenecarboxaldehyde, to produce 3-(5-nitro-2-thienyl) acrylic acid in good yield. This method bypasses the need for proceeding through 5-nitro-2-thiophenecarboxaldehyde diacetate, offering a streamlined route to the target compound and its amide and ester derivatives (Kimura, Yabuuchi, & Hisaki, 1962).
Molecular Structure Analysis
The molecular structure of poly(3-thiophen-3-yl-acrylic acid), a polymer derivative of 3-(3-Thienyl)acrylic acid, has been studied using quantum chemical calculations and experimental techniques. This research has proposed a structural model showing head-to-tail polymer linkages and the acrylic acid side group in a trans-conformation. Such structural insights are crucial for understanding the material's properties and guiding further modifications (Bertran et al., 2008).
Chemical Reactions and Properties
3-(3-Thienyl)acrylic acid undergoes various chemical reactions, enabling the synthesis of a wide array of derivatives. For example, its ability to form esters and amides by condensation with alcohols, phenols, and amines, respectively, highlights its chemical versatility. Additionally, its bromination to produce 2-bromo-3-(5-nitro-2-thienyl) acrylic acid esters further demonstrates its reactivity and potential for creating compounds with varied properties (Kimura, Yabuuchi, & Hisaki, 1962).
Physical Properties Analysis
The physical properties of compounds derived from 3-(3-Thienyl)acrylic acid, such as their solubility in polar solvents, are of particular interest. These properties are essential for their application in various domains, including material science and medicinal chemistry. For instance, the solubility of poly(3-thiophen-3-yl-acrylic acid) in aqueous base and acetone solutions opens up possibilities for its use in biomedical applications and as a material for environmental sustainability (Bertran et al., 2008).
Chemical Properties Analysis
The chemical properties of 3-(3-Thienyl)acrylic acid derivatives, such as their antibacterial activities, are crucial for their potential application in creating new antimicrobials. The ability to synthesize derivatives with varying degrees of antibacterial activity against specific bacteria showcases the compound's utility in developing targeted therapies (Kimura, Yabuuchi, & Hisaki, 1962).
Applications De Recherche Scientifique
Electrochemical Applications : 3-(3-thienyl) acrylic acid can form self-assembled monolayers on gold surfaces and protect nanoclusters. This property is particularly useful in the development of sensors and devices (Nirmal, Kavitha, Berchmans, & Yegnaraman, 2007).
Organic Electronics and Catalysis : Organotin derivatives of 3-benzoyl--methylphenylacetic acid and 3-(2-thienyl)acrylic acid show potential applications in organic electronics and catalysis (Masood, Ali, Danish, & Mazhar, 2002).
Polymer Chemistry : Poly(3-thiophene-3-yl-acrylic acid) is a new polythiophene derivative soluble in polar solvents, with structural and electronic properties consistent with quantum mechanical calculations, indicating potential applications in advanced polymer materials (Bertran et al., 2008).
Antibacterial Activity : Derivatives of 3-(5-nitro-2-thienyl) acrylic acid have shown promising antibacterial activity in vitro against various bacteria (Kimura, Yabuuchi, & Hisaki, 1962).
Chemical Synthesis : The compound has been used in the bromination of -3-thienylacrylic acid in glacial acetic acid to produce stable olefinic addition products, such as -3-thienyl-,-dibromopropionic acid (Campaigne, Fedor, & Johnson, 1964).
Crystal Structure Analysis : The crystal structure of (2E)-3-(2-thienyl)acrylic acid-benzene-1,2-diamine demonstrates planar thiophene and benzene rings, with stabilizing intermolecular N-H and O-H hydrogen-bonding interactions (Akkurt et al., 2007).
Asymmetric Synthesis : Asymmetric hydrogenation of 2-(4-methoxy-5-phenyl-3-thienyl)acrylic acid has been achieved, yielding products with high yield and optical purity (Stoll & Süess, 1974).
Safety And Hazards
- Safety Precautions : Handle with care, wear appropriate protective equipment.
- Hazardous Reactions : Avoid strong oxidizing agents.
- MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Orientations Futures
Research on 3-(3-Thienyl)acrylic acid continues to explore its applications in organic synthesis, materials science, and pharmaceuticals. Investigating its reactivity, stability, and potential biological activities will guide future studies.
Remember that this analysis is based on available information, and further research may reveal additional insights. 🌟
Propriétés
IUPAC Name |
(E)-3-thiophen-3-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRYYUKILKRGDN-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294323 | |
| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Thienyl)acrylic acid | |
CAS RN |
102696-71-9, 1195-52-4 | |
| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102696-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Thienyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-thienyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(thiophen-3-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)
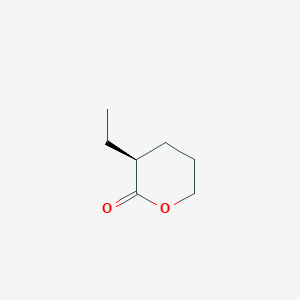
![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)
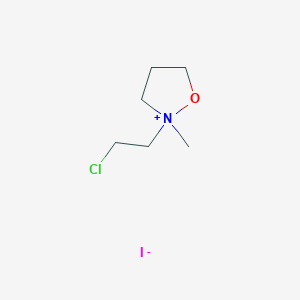


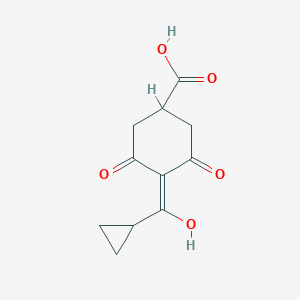
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)
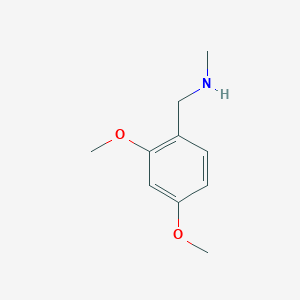
![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)
